2-(Cyclobutylmethyl)butanoic acid
Description
2-(Cyclobutylmethyl)butanoic acid is an organic compound characterized by a butanoic acid backbone with a cyclobutylmethyl group attached to the second carbon atom
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-(cyclobutylmethyl)butanoic acid |
InChI |
InChI=1S/C9H16O2/c1-2-8(9(10)11)6-7-4-3-5-7/h7-8H,2-6H2,1H3,(H,10,11) |
InChI Key |
PLOVLQDQRBSHQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1CCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutylmethanol and butanoic acid derivatives.
Formation of Intermediate: Cyclobutylmethanol is first converted to cyclobutylmethyl bromide using hydrobromic acid.
Alkylation Reaction: The cyclobutylmethyl bromide is then reacted with a butanoic acid derivative, such as ethyl butanoate, in the presence of a strong base like sodium hydride to form the desired product.
Hydrolysis: The ester intermediate is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclobutylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products
Oxidation: Produces cyclobutylmethyl ketone or cyclobutylmethyl carboxylic acid.
Reduction: Yields 2-(Cyclobutylmethyl)butanol.
Substitution: Results in various substituted cyclobutylmethyl derivatives.
Scientific Research Applications
2-(Cyclobutylmethyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Cyclobutylmethyl)butanoic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanoic acid: Similar in structure but lacks the cyclobutylmethyl group.
Cyclobutylacetic acid: Contains a cyclobutyl group but differs in the position of the carboxylic acid group.
Cyclobutylpropanoic acid: Another structurally related compound with a different carbon chain length.
Uniqueness
2-(Cyclobutylmethyl)butanoic acid is unique due to the presence of the cyclobutylmethyl group, which imparts distinct chemical and physical properties
Biological Activity
2-(Cyclobutylmethyl)butanoic acid is a compound with a unique cyclobutylmethyl structure that may influence its biological interactions and pharmacological properties. This article reviews various studies highlighting the biological activity of this compound, including its effects on cellular mechanisms, potential therapeutic uses, and toxicological assessments.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHO
- Molecular Weight: 170.25 g/mol
This structure is characterized by the presence of a cyclobutyl group attached to a butanoic acid backbone, which may contribute to its binding affinity to biological targets differently compared to other similar compounds.
Inhibition of Photosynthetic Electron Transport
A study investigated various substituted compounds, including derivatives of butanoic acid, for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. Although this compound was not the primary focus, related compounds demonstrated significant inhibition, indicating potential applications in herbicide development .
Antimycobacterial Activity
Research into antimycobacterial properties suggests that structural modifications in similar compounds can enhance activity against Mycobacterium tuberculosis. While specific data on this compound is limited, the structure-activity relationship (SAR) studies indicate that cycloalkyl groups may play a role in enhancing bioactivity against mycobacterial strains .
Structure-Activity Relationship Studies
A comprehensive analysis of various substituted carboxylic acids revealed that compounds with cycloalkyl groups exhibited varying degrees of biological activity. The SAR studies highlighted that modifications to the cyclobutyl group could potentially optimize the biological effects of this compound. The findings suggest that further exploration into these modifications could yield compounds with enhanced therapeutic profiles .
Toxicological Assessments
Toxicological evaluations are crucial for understanding the safety profile of new compounds. Recent reviews have summarized methods for assessing toxicity using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific toxicological data for this compound is not extensively documented, the methodologies employed in related studies provide a framework for future assessments .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
